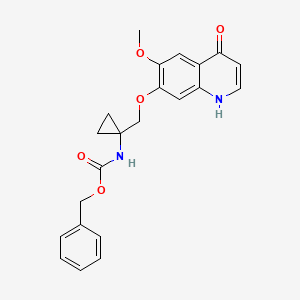
benzyl (1-(((4-hydroxy-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
benzyl (1-(((4-hydroxy-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropyl)carbamate is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological and pharmaceutical activities, making them valuable in drug research and development
Vorbereitungsmethoden
The synthesis of benzyl (1-(((4-hydroxy-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropyl)carbamate involves multiple steps, starting with the preparation of the quinoline core. The synthetic route typically includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis.
Introduction of the Hydroxy and Methoxy Groups: The hydroxy and methoxy groups are introduced through selective functionalization reactions.
Attachment of the Cyclopropane Ring: The cyclopropane ring is introduced through cyclopropanation reactions, which involve the addition of a carbene or carbenoid to an alkene.
Benzyloxycarbonyl Protection: The benzyloxycarbonyl (Cbz) group is introduced as a protecting group for the amine functionality.
Industrial production methods for this compound would involve scaling up these reactions while optimizing reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
benzyl (1-(((4-hydroxy-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropyl)carbamate undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
benzyl (1-(((4-hydroxy-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropyl)carbamate has several scientific research applications:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used as a probe to study enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications due to its biological activity.
Wirkmechanismus
The mechanism of action of benzyl (1-(((4-hydroxy-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropyl)carbamate involves its interaction with specific molecular targets. The quinoline core can bind to enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis . Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
benzyl (1-(((4-hydroxy-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropyl)carbamate can be compared with other quinoline derivatives, such as:
Quinine: A naturally occurring quinoline derivative used to treat malaria.
Chloroquine: A synthetic quinoline derivative used as an antimalarial and anti-inflammatory agent.
Cinchonine: Another naturally occurring quinoline derivative with antimalarial properties.
The uniqueness of this compound lies in its specific functional groups and cyclopropane ring, which confer distinct chemical and biological properties compared to other quinoline derivatives .
Eigenschaften
Molekularformel |
C22H22N2O5 |
|---|---|
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
benzyl N-[1-[(6-methoxy-4-oxo-1H-quinolin-7-yl)oxymethyl]cyclopropyl]carbamate |
InChI |
InChI=1S/C22H22N2O5/c1-27-19-11-16-17(23-10-7-18(16)25)12-20(19)29-14-22(8-9-22)24-21(26)28-13-15-5-3-2-4-6-15/h2-7,10-12H,8-9,13-14H2,1H3,(H,23,25)(H,24,26) |
InChI-Schlüssel |
MFSAVFQBIAXKOA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=O)C=CN2)OCC3(CC3)NC(=O)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



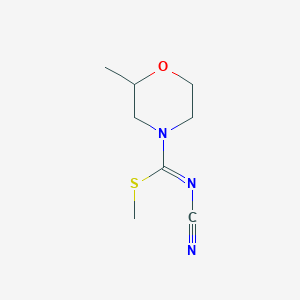
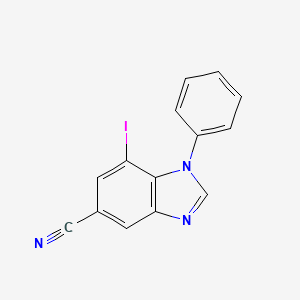
![5-(2-Fluoroethyl)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine](/img/structure/B8361445.png)
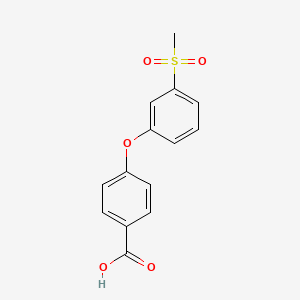
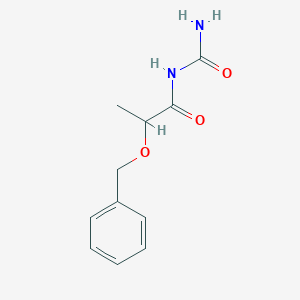
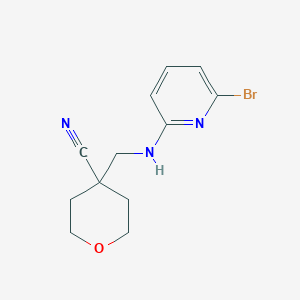
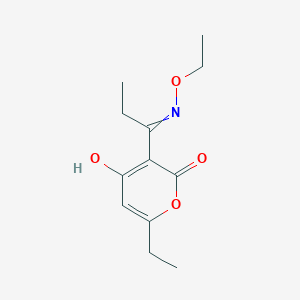
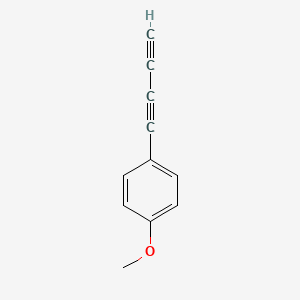
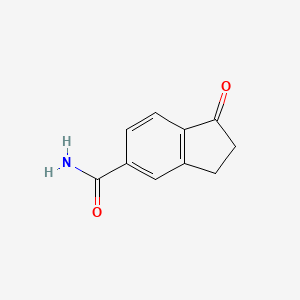
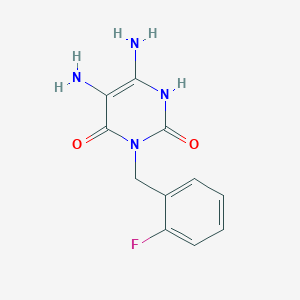
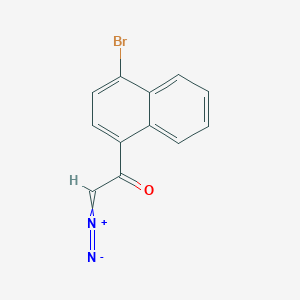
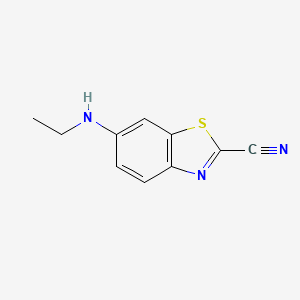
![5,7-Dichloro-2-(3-chlorophenyl)-pyrazolo[1,5-a]pyrimidine](/img/structure/B8361524.png)
